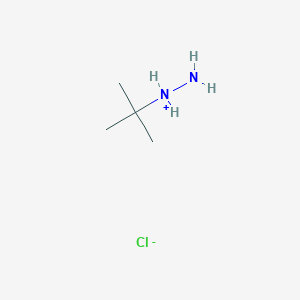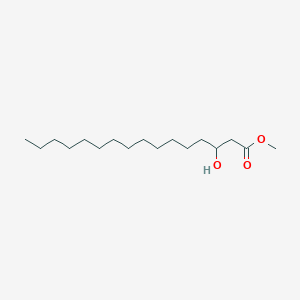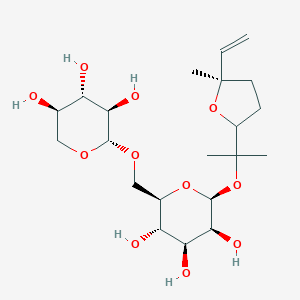
1,2-Dioleoyl-3-stearoyl-rac-glycerol
Übersicht
Beschreibung
1,2-Dioleoyl-3-stearoyl-rac-glycerol is a triacylglycerol that contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position . It has been found in sunflower, corn, and soybean oils, as well as ostrich oil .
Molecular Structure Analysis
The molecular structure of 1,2-Dioleoyl-3-stearoyl-rac-glycerol consists of oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position . The empirical formula is C57H106O6 .Physical And Chemical Properties Analysis
1,2-Dioleoyl-3-stearoyl-rac-glycerol is a solid at room temperature . Its molecular weight is 887.45 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Food Industry
This compound has been found in sunflower, corn, and soybean oils . It’s used in the food industry due to its stability and nutritional properties.
Pharmaceutical Development
1,2-Dioleoyl-3-stearoyl-rac-glycerol is used in the development of pharmaceuticals . It’s a high-purity lipid standard, which means it’s used as a reference material in lipid research and pharmaceutical development .
Lipid Research
This compound is a triacylglycerol that contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position . It’s used in lipid research to study the roles of lipids in health and disease .
Protein Kinase C Activation
1,2-Dioleoyl-rac-glycerol, a diacylglycerol that contains oleic acid at the sn-1 and sn-2 positions, effectively binds the C1 domain to activate conventional protein kinase C forms . This suggests that 1,2-Dioleoyl-3-stearoyl-rac-glycerol may have similar properties.
Substrate for DAG Kinases and Multisubstrate Lipid Kinase
1,2-Dioleoyl-rac-glycerol serves as a substrate for DAG kinases and multisubstrate lipid kinase . This suggests that 1,2-Dioleoyl-3-stearoyl-rac-glycerol may also serve as a substrate for these enzymes.
Cancer Research
1-Stearoyl-rac-glycerol, a monoacylglycerol that contains stearic acid at the sn-1 position, has been found to have decreased levels in tumor tissue in a mouse model of azoxymethane-induced colorectal carcinogenesis . This suggests that 1,2-Dioleoyl-3-stearoyl-rac-glycerol may also be involved in cancer research.
Transdermal Drug Delivery
1-Stearoyl-rac-glycerol has been used in the composition of transfersomes for transdermal delivery of doxorubicin in rats, leading to doxorubicin accumulation in lymph nodes, spleen, and heart . This suggests that 1,2-Dioleoyl-3-stearoyl-rac-glycerol may also be used in transdermal drug delivery systems.
Neurological Disorders
Levels of 1-stearoyl-rac-glycerol are increased in the cerebrospinal fluid of patients with the inflammatory demyelinating diseases multiple sclerosis (MS), neuromyelitis optica spectrum disorder (NMOSD), and idiopathic transverse myelitis (ITM) . This suggests that 1,2-Dioleoyl-3-stearoyl-rac-glycerol may also be involved in the study of neurological disorders.
Safety and Hazards
No special measures are required for handling 1,2-Dioleoyl-3-stearoyl-rac-glycerol . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .
Wirkmechanismus
1,2-Dioleoyl-3-stearoyl-rac-glycerol, also known as 9-Octadecenoic acid (9Z)-, 1,1’-[1-[[(1-oxooctadecyl)oxy]methyl]-1,2-ethanediyl] ester, is a triacylglycerol . It features oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position .
Target of Action
As a triacylglycerol, it is likely to be involved in lipid metabolism and energy storage .
Mode of Action
As a triacylglycerol, it may be hydrolyzed by lipases to release fatty acids and glycerol, which can then be metabolized for energy or used in various cellular processes .
Biochemical Pathways
1,2-Dioleoyl-3-stearoyl-rac-glycerol is likely to be involved in the lipid metabolism pathway. Upon hydrolysis, the released fatty acids can enter the beta-oxidation pathway to produce acetyl-CoA, which can then enter the citric acid cycle for energy production .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body via lipoproteins, metabolized in the liver, and excreted in the form of carbon dioxide and water .
Result of Action
The molecular and cellular effects of 1,2-Dioleoyl-3-stearoyl-rac-glycerol’s action are likely related to energy production and lipid metabolism. The hydrolysis of this compound can provide fatty acids for beta-oxidation, leading to the production of ATP .
Action Environment
Environmental factors such as diet and physical activity can influence the action, efficacy, and stability of 1,2-Dioleoyl-3-stearoyl-rac-glycerol. A diet high in fats may increase the levels of this compound, while physical activity may increase its metabolism .
Eigenschaften
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNHWWNZNIGDAQ-CDAVXRBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304862 | |
| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dioleoyl-3-stearoyl-rac-glycerol | |
CAS RN |
2410-28-8 | |
| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)


![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)


